An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole: Structure, Properties, and Therapeutic Potential
Abstract
The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the structure, synthesis, and potential properties of a specific, yet underexplored derivative: 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole. While direct experimental data for this particular compound is limited in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into plausible synthetic strategies, predicted physicochemical characteristics, and the anticipated biological significance of the trifluoromethyl substituent at the 6-position, particularly in the context of kinase inhibition and anticancer research.
Introduction: The Imidazo[1,2-b]pyrazole Core and the Significance of Fluorination
The imidazo[1,2-b]pyrazole system is a fused bicyclic heteroaromatic ring system of significant interest in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The compact and rigid structure of the scaffold provides a unique three-dimensional arrangement for substituent groups to interact with biological targets.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. In many instances, the incorporation of a trifluoromethyl group leads to enhanced biological activity.[3] This guide will explore the anticipated impact of this functional group on the imidazo[1,2-b]pyrazole core.
Molecular Structure and Physicochemical Properties
The core structure of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole consists of a pyrazole ring fused with an imidazole ring, with a trifluoromethyl group attached to the 6-position of the bicyclic system.
Caption: Chemical structure of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄F₃N₃ | Based on the chemical structure. |
| Molecular Weight | ~175.12 g/mol | Calculated from the molecular formula. |
| XlogP | ~1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity compared to an unsubstituted or methyl-substituted analog. |
| Melting Point | Likely a solid at room temperature with a relatively high melting point. | The planar, rigid ring system and the potential for intermolecular interactions suggest a crystalline solid. |
| Boiling Point | High | Expected for a heterocyclic compound of this molecular weight. |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF, and methanol. | The increased lipophilicity from the -CF3 group will decrease aqueous solubility. |
| pKa | The imidazole nitrogen will have basic properties, while the pyrazole NH is weakly acidic. | The electron-withdrawing nature of the -CF3 group will likely decrease the basicity of the ring system compared to non-fluorinated analogs. |
Synthesis and Characterization
A robust and versatile method for the synthesis of the imidazo[1,2-b]pyrazole scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction .[4][5] This reaction offers a convergent and efficient route to construct the fused ring system in a single step from readily available starting materials.
Proposed Synthetic Workflow via GBB Reaction
A plausible synthetic route to 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole would involve the condensation of a 3-amino-5-(trifluoromethyl)pyrazole, an aldehyde, and an isocyanide.
Caption: Proposed synthetic workflow for 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole derivatives via the GBB reaction.
Detailed Experimental Protocol (Hypothetical)
-
To a solution of 3-amino-5-(trifluoromethyl)pyrazole (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added the aldehyde (1.1 eq) and an acid catalyst (e.g., 20 mol% trifluoroacetic acid). The choice of aldehyde will determine the substituent at the 2-position of the final product. For the unsubstituted 2-position, paraformaldehyde can be used.
-
The isocyanide (1.1 eq) is then added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole.
Characterization
The structural confirmation of the synthesized compound would be achieved through a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the imidazo[1,2-b]pyrazole core. ¹³C NMR would confirm the number of unique carbon atoms, and the signal for the trifluoromethyl group would appear at a characteristic downfield shift. ¹⁹F NMR would show a singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H and C-H stretching, as well as C-F stretching, would be expected.
Biological Activity and Therapeutic Potential
While specific biological data for 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is not available, the known activities of related compounds provide a strong basis for predicting its therapeutic potential, particularly as a kinase inhibitor for cancer therapy.
Anticipated Role as a Kinase Inhibitor
Many pyrazole and imidazo[1,2-b]pyridazine/pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][6] The trifluoromethyl group is a common feature in many approved kinase inhibitors, where it often contributes to enhanced binding affinity and improved pharmacokinetic properties.[3]
The 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole scaffold could potentially target a range of kinases, including but not limited to:
-
Tyrosine Kinases: Such as EGFR, VEGFR, and c-Met, which are involved in tumor growth, angiogenesis, and metastasis.
-
Serine/Threonine Kinases: Such as Aurora kinases and CDKs, which play critical roles in cell cycle progression.
The nitrogen atoms in the imidazo[1,2-b]pyrazole core can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common binding mode for many kinase inhibitors. The trifluoromethyl group at the 6-position could occupy a hydrophobic pocket within the active site, thereby increasing the potency and selectivity of the inhibitor.
Caption: Hypothetical mechanism of kinase inhibition by 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole.
Potential Anticancer Applications
Given the prevalence of kinase dysregulation in cancer, 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole represents a promising scaffold for the development of novel anticancer agents. Derivatives of the imidazo[1,2-b]pyrazole core have demonstrated in vitro growth inhibitory activities against various cancer cell lines.[1][7] The introduction of the trifluoromethyl group is anticipated to enhance this activity.
Further research would be necessary to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and to identify its specific molecular targets.
Future Directions and Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole. While direct experimental data remains elusive, the foundational knowledge of the imidazo[1,2-b]pyrazole scaffold and the well-documented effects of trifluoromethyl substitution in medicinal chemistry provide a strong rationale for its investigation.
Key future research directions should include:
-
Definitive Synthesis and Characterization: The development and reporting of a detailed, reproducible synthetic protocol and full spectroscopic characterization of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole.
-
In Vitro Biological Evaluation: Screening the compound against a broad panel of human cancer cell lines and a diverse kinase panel to determine its bioactivity profile and identify potential molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations at other positions of the imidazo[1,2-b]pyrazole core to establish clear SAR and optimize for potency and selectivity.
-
In Vivo Studies: If promising in vitro activity is observed, advancing lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
References
-
Demjén, A., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 243-250.[4]
-
Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4137.[5]
-
Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730.[1][8]
-
Kaur, R., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5489.[9]
-
Mancuso, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 1839-1861.
-
Marinari, S., et al. (2023). Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. ChemMedChem, 18(17), e202300222.[2][7]
-
Prasad, D. J., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synlett, 34(13), 1599-1604.[10]
-
Shaaban, M. R., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 658510.[6]
-
Youssif, B. G. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[3]
-
Zareb, L., et al. (2025). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Pharmaceutics, 17(7), 893.[11]
Sources
- 1. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 7. unige.iris.cineca.it [unige.iris.cineca.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. mdpi.com [mdpi.com]
